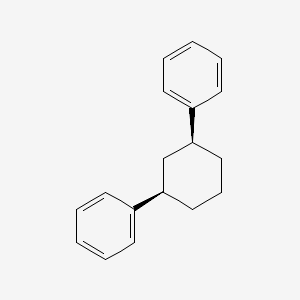
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of anthraquinone, characterized by the presence of two sulfonic acid groups and two sodium ions. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with fuming sulfuric acid, resulting in the formation of anthraquinone-2,6-disulfonic acid . This intermediate is then neutralized with calcium carbonate and water, followed by the replacement of calcium ions with sodium ions using sodium carbonate. The final product is obtained through crystallization and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The sulfonation reaction is carried out in large reactors, and the subsequent neutralization and ion exchange steps are optimized for efficiency and yield. The final product is typically purified through multiple recrystallizations to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonic acid groups and the anthraquinone core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize the compound, leading to the formation of higher oxidation state products.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride can reduce the compound to its corresponding hydroquinone derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state anthraquinone derivatives, while reduction reactions produce hydroquinone derivatives .
Scientific Research Applications
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and cellular components. The anthraquinone core can undergo redox reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Anthraquinone-1,5-disulfonic acid disodium salt
- Anthraquinone-2,7-disulfonic acid disodium salt
- Anthraquinone-1,8-disulfonic acid disodium salt
Uniqueness
Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern on the anthraquinone core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
| 71461-97-7 | |
Molecular Formula |
C14H6Na2O8S2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
disodium;9,10-dioxoanthracene-1,2-disulfonate |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(23(17,18)19)14(11)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 |
InChI Key |
UZVGFAUPMODEBR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





